Melting Point and Density Differentiation
8-Bromonaphthalen-1-amine exhibits a melting point of 82–86 °C and a predicted density of 1.563 ± 0.06 g/cm³, positioning it as an intermediate between the lower-melting 8‑chloro analog (93–94 °C, 1.3 ± 0.1 g/cm³) and the substantially denser 8‑iodo analog (predicted 1.819 ± 0.06 g/cm³) . These differences reflect the distinct contributions of halogen atomic mass and polarizability to crystal lattice energy and packing efficiency. The 11–12 °C melting point elevation of the 8‑chloro analog relative to the 8‑bromo compound, and the ~16% higher density of the 8‑iodo analog, are directly relevant to isolation procedures and solvent selection during scale‑up .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 82–86 °C |
| Comparator Or Baseline | 8‑Chloronaphthalen-1-amine: 93–94 °C |
| Quantified Difference | Δ ≈ –9 °C (8‑bromo lower than 8‑chloro) |
| Conditions | Reported crystalline solid; data aggregated from authoritative vendor datasheets |
Why This Matters
Lower melting point facilitates handling and recrystallization at milder temperatures while retaining sufficient crystallinity for X‑ray quality assessment, balancing processability against the higher density and crystallinity of the 8‑iodo analog.
